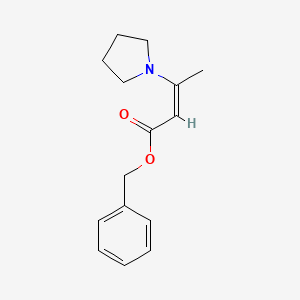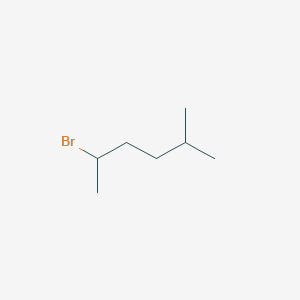![molecular formula C9H12BClO4 B2366010 [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid CAS No. 2096335-62-3](/img/structure/B2366010.png)
[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096335-62-3 . It has a molecular weight of 230.46 . The IUPAC name for this compound is 3-chloro-5-(2-methoxyethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClO4/c1-14-2-3-15-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid are not mentioned in the search results, boronic acids are known to participate in various types of reactions. For instance, they can undergo 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, and they can participate in cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
- Significance : These reactions are valuable for constructing complex organic molecules and drug candidates .
- Significance : Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, widely used in medicinal chemistry and materials science .
- Significance : These reactions enable the construction of cyclic amines, which are essential in drug discovery and natural product synthesis .
- Significance : These transformations allow for the efficient synthesis of arylated compounds, including pharmaceutical intermediates .
- Significance : These dyes exhibit receptor-like properties and find applications in fluorescence imaging and sensing .
Conjugate Addition Reactions
Suzuki-Miyaura Coupling
Rhodium-Catalyzed Amination
Palladium-Catalyzed Arylation
Functional Dye Synthesis
Dynamic Click Chemistry
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the success of this reaction in organic synthesis .
Action Environment
The action of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of environments.
Eigenschaften
IUPAC Name |
[3-chloro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOJVOYCEWLSKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


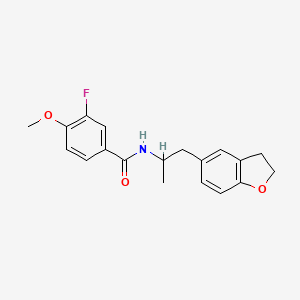
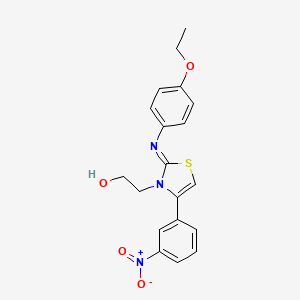
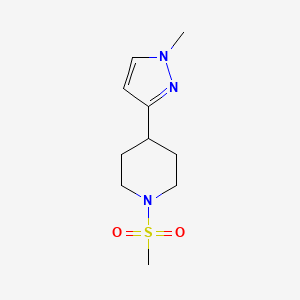
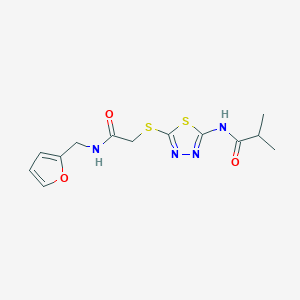

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)
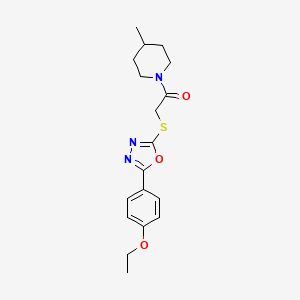
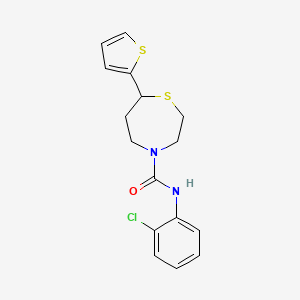
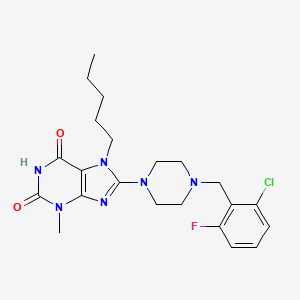
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
